Cas no 2171670-03-2 (3-(4,4-dimethyloxolan-3-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)

3-(4,4-dimethyloxolan-3-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-(4,4-dimethyloxolan-3-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid
- EN300-1499531
- 3-[(4,4-dimethyloxolan-3-yl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
- 2171670-03-2
-
- インチ: 1S/C25H28N2O6/c1-25(2)14-32-13-21(25)27-23(30)20(11-22(28)29)26-24(31)33-12-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,19-21H,11-14H2,1-2H3,(H,26,31)(H,27,30)(H,28,29)
- InChIKey: XAUCKHWZPLLQIU-UHFFFAOYSA-N
- ほほえんだ: O1CC(C(C)(C)C1)NC(C(CC(=O)O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O
計算された属性
- せいみつぶんしりょう: 452.19473662g/mol
- どういたいしつりょう: 452.19473662g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 33
- 回転可能化学結合数: 8
- 複雑さ: 718
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 114Ų
- 疎水性パラメータ計算基準値(XlogP): 2.8
3-(4,4-dimethyloxolan-3-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1499531-500mg |
3-[(4,4-dimethyloxolan-3-yl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171670-03-2 | 500mg |
$3233.0 | 2023-09-27 | ||
Enamine | EN300-1499531-10000mg |
3-[(4,4-dimethyloxolan-3-yl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171670-03-2 | 10000mg |
$14487.0 | 2023-09-27 | ||
Enamine | EN300-1499531-1.0g |
3-[(4,4-dimethyloxolan-3-yl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171670-03-2 | 1g |
$3368.0 | 2023-06-05 | ||
Enamine | EN300-1499531-5.0g |
3-[(4,4-dimethyloxolan-3-yl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171670-03-2 | 5g |
$9769.0 | 2023-06-05 | ||
Enamine | EN300-1499531-2.5g |
3-[(4,4-dimethyloxolan-3-yl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171670-03-2 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1499531-50mg |
3-[(4,4-dimethyloxolan-3-yl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171670-03-2 | 50mg |
$2829.0 | 2023-09-27 | ||
Enamine | EN300-1499531-5000mg |
3-[(4,4-dimethyloxolan-3-yl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171670-03-2 | 5000mg |
$9769.0 | 2023-09-27 | ||
Enamine | EN300-1499531-1000mg |
3-[(4,4-dimethyloxolan-3-yl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171670-03-2 | 1000mg |
$3368.0 | 2023-09-27 | ||
Enamine | EN300-1499531-100mg |
3-[(4,4-dimethyloxolan-3-yl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171670-03-2 | 100mg |
$2963.0 | 2023-09-27 | ||
Enamine | EN300-1499531-10.0g |
3-[(4,4-dimethyloxolan-3-yl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171670-03-2 | 10g |
$14487.0 | 2023-06-05 |
3-(4,4-dimethyloxolan-3-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid 関連文献
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
-
7. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
3-(4,4-dimethyloxolan-3-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acidに関する追加情報
Introduction to 3-(4,4-dimethyloxolan-3-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid (CAS No. 2171670-03-2)
3-(4,4-dimethyloxolan-3-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid, identified by its CAS number 2171670-03-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a 4,4-dimethyloxolan backbone and a fluorenyl moiety, both of which contribute to its unique chemical and biological properties.
The structural design of this molecule reflects a deliberate synthetic strategy aimed at enhancing its potential as a pharmacological agent. The presence of the fluorenylmethoxycarbonyl (Fmoc) group is particularly noteworthy, as it is commonly employed in peptide synthesis and drug development due to its stability and compatibility with various biochemical pathways. This feature positions the compound as a promising candidate for further exploration in medicinal chemistry.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to delve deeper into the interactions between this compound and biological targets. Studies suggest that the fluorenyl moiety may facilitate binding to specific protein receptors, potentially modulating enzymatic activity or signaling pathways. Such interactions are critical for developing novel therapeutic strategies against a range of diseases, including cancer and inflammatory disorders.
The 4,4-dimethyloxolan ring in the molecule introduces an additional layer of complexity, which could influence its metabolic stability and bioavailability. Researchers are investigating how this structural feature affects the compound's pharmacokinetic profile, aiming to optimize its delivery and efficacy. Preliminary data indicate that modifications to this moiety may enhance binding affinity while minimizing off-target effects, making it an attractive scaffold for drug design.
In the context of drug development, the incorporation of Fmoc functionalities allows for modular synthesis, enabling chemists to tailor the molecule's properties by appending different side chains or substituents. This flexibility is particularly valuable in hit-to Lead optimization campaigns, where rapid iteration and structural diversification are essential. The compound's ability to undergo selective modifications without compromising its core structure makes it a versatile tool for medicinal chemists.
Current research is also exploring the potential applications of this compound in targeted therapy. By leveraging its structural features, scientists aim to develop prodrugs or bioconjugates that can selectively deliver active pharmaceutical ingredients to diseased tissues. The fluorenyl group, in particular, has been shown to enhance photophysical properties, which could be exploited for photoactivated drug release or imaging applications.
The synthesis of 3-(4,4-dimethyloxolan-3-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid (CAS No. 2171670-03-2) represents a significant achievement in synthetic organic chemistry. The multi-step process involves careful control of reaction conditions to ensure high yield and purity. Advanced techniques such as transition metal catalysis and asymmetric synthesis have been employed to achieve the desired stereochemical configuration, which is crucial for biological activity.
As interest in structure-based drug design grows, compounds like this one are becoming increasingly important for understanding molecular interactions at the atomic level. High-resolution crystallography and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in elucidating its three-dimensional structure, providing insights into how it interacts with biological targets. These structural insights are essential for designing next-generation therapeutics with improved efficacy and safety profiles.
The potential therapeutic applications of this compound are vast. Initial studies suggest that it may exhibit anti-inflammatory properties by modulating cytokine production or inhibiting key signaling pathways involved in inflammation. Additionally, its ability to cross cell membranes efficiently makes it a candidate for treating neurodegenerative diseases where blood-brain barrier penetration is challenging.
In conclusion,3-(4,4-dimethyloxolan-3-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid (CAS No. 2171670-03-2) stands as a testament to the power of modern synthetic chemistry in creating complex molecules with tailored biological activities. Its unique structural features offer numerous opportunities for further research and development, particularly in the areas of targeted therapy and precision medicine. As our understanding of molecular interactions continues to evolve, compounds like this one will play a pivotal role in shaping the future of pharmaceutical innovation.
2171670-03-2 (3-(4,4-dimethyloxolan-3-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid) 関連製品
- 2169672-78-8(methyl 2-(1Z)-7-methyl-2,3-dihydro-1H-inden-1-ylideneacetate)
- 1721-51-3(D-alpha-Tocotrienol)
- 1306605-87-7(2-chloro-5-[(4-methoxyphenyl)methyl]-4,6-dimethylpyrimidine)
- 1447949-92-9(3,3-Difluoro-1-methylcyclobutane-1-carbonitrile)
- 1214386-26-1(3,5-Di(pyridin-4-yl)pyridine-2-thiol)
- 68718-99-0(BENZENE, 1-(CHLOROMETHYL)-2-(METHOXYMETHYL)-)
- 1261817-01-9(2-Methoxy-5-(2,4,5-trichlorophenyl)pyridine-4-methanol)
- 1804408-66-9(BrC=1C(=C(C(=C(C=1Cl)F)F)F)Cl)
- 1805076-47-4(Methyl 3-amino-4-fluoro-2-nitrobenzoate)
- 54810-28-5(2-chloro-N-(5-chloro-2-phenoxyphenyl)acetamide)



